ATH686 is a potent and selective FLT3 Inhibitor. ATH686 highlights a new class of highly potent FLT3 inhibitors able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ASP7657 is an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 (Kis = 2.21 and 6.02 nM for the human and rat receptors, respectively). It is selective for these receptors over the rat EP1, EP2, and EP3 receptors (IC50s = >1,000 nM for all), as well as a panel of 42 additional receptors and ion channels (IC50s = >1,000 nM for all). ASP7657 inhibits increases in cAMP accumulation induced by PGE2 in Jurkat cells expressing human EP4 and CHO cells expressing the rat receptor with IC50 values of 0.29 and 0.86 nM, respectively. It inhibits PGE2-induced decreases in LPS-stimulated TNF-α release in isolated rat whole blood in a dose-dependent manner. AP7657 (0.01 and 0.1 mg/kg per day) decreases albuminuria in the db/db mouse model of type 2 diabetes. ASP7657 is a novel, potent, and selective prostaglandin EP4 receptor antagonist.
ASP7663 is a transient receptor potential ankyrin 1 (TRPA1) agonist. It induces calcium influx in HEK293 cells expressing human, rat, or mouse TRPA1 (EC50s = 0.51, 0.54, and 0.5 µM, respectively) and stimulates serotonin (5-HT) release from QGP-1 enterochromaffin cells that endogenously express TRPA1 (EC50 = 72.5 µM). It reduces colonic transit time in mouse models of constipation induced by clonidine or loperamide when administered orally at a dose of 1 mg/kg, an effect that can be blocked by vagotomy or the TRPA1 antagonist HC-030031. ASP7663 (0.3 mg/kg, p.o.) reduces the number of abdominal contractions induced by colorectal distension in mice. ASP7663 is an orally bioavailable selective TRPA1 activator. It acts by stimulating 5-HT release from QGP-1 cells and exhibiting an abdominal analgesic effect in vivo.
ASP9133 is a long-acting muscarinic antagonist (LAMA) which shows more selective inhibition of bronchoconstriction against salivation and more rapid onset of action than tiotropium bromide.
ASP8497 is a potent and long-acting DPP-IV inhibitor and improves glucose tolerance through glucose-dependent insulinotropic action via elevation of the GLP-1 level. This compound is used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes.